molecular formula C15H16N4O2 B2392967 1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 1448053-25-5

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No. B2392967
CAS RN: 1448053-25-5
M. Wt: 284.319
InChI Key: SEFUKLDAEAZFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid” is a chemical compound. It has been mentioned in the context of being a potent inhibitor of stearoyl-CoA desaturase (SCD)-1 . SCD-1 is an enzyme involved in fatty acid metabolism, and inhibitors of this enzyme are of interest for their potential therapeutic applications .

Scientific Research Applications

Pyrazolo [3,4-b]pyridines: belong to a group of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. Among these, 1 H -pyrazolo [3,4-b]pyridines (1) and 2 H -pyrazolo [3,4-b]pyridines (2) are particularly intriguing due to their structural resemblance to purine bases like adenine and guanine . Our focus will be on the 1 H -isomer of this compound.

Synthesis

The synthesis of 1 H -pyrazolo [3,4-b]pyridines involves diverse substituents at positions N1, C3, C4, C5, and C6. Researchers have employed various methods, starting from preformed pyrazoles or pyridines, to access these compounds. Notably, the first monosubstituted 1 H -pyrazolo [3,4-b]pyridine was synthesized in 1908 by Ortoleva, while Bulow later expanded the family by introducing N -phenyl-3-methyl substituted derivatives .

Biomedical Applications

Now, let’s explore the exciting biomedical applications of 1 H -pyrazolo [3,4-b]pyridines:

a. Anti-Tubercular Agents: Researchers have investigated the potential of these compounds as anti-tubercular agents. By modifying the substituents, they aim to enhance their activity against Mycobacterium tuberculosis. These derivatives exhibit promising inhibitory effects, making them valuable candidates for combating tuberculosis .

b. RORγt Modulators: 1 H -pyrazolo [3,4-b]pyridines have shown excellent potency towards RORγt, a nuclear receptor involved in immune regulation. Researchers are exploring their use as modulators for autoimmune diseases and inflammation .

c. PI3K Inhibitors: Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis and poor prognosis. Scientists are investigating 1 H -pyrazolo [3,4-b]pyridines as potential PI3K inhibitors for cancer treatment .

d. Other Applications: Beyond the mentioned fields, these compounds have also been studied for their potential in other areas, such as neurodegenerative diseases, cardiovascular disorders, and antimicrobial activity.

Conclusion

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid holds immense promise across diverse scientific domains. Its unique structure and versatile applications make it an exciting subject of ongoing research. 🧪🔬

properties

IUPAC Name

1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(21)12-5-9-19(10-6-12)14-2-1-13(17-18-14)11-3-7-16-8-4-11/h1-4,7-8,12H,5-6,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFUKLDAEAZFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.